molecular formula C6H18O6Si6 B15347902 2,4,6,8,10,12-Hexamethylcyclohexasiloxane CAS No. 6166-87-6

2,4,6,8,10,12-Hexamethylcyclohexasiloxane

Cat. No.: B15347902
CAS No.: 6166-87-6
M. Wt: 354.71 g/mol
InChI Key: HMNWUEYFORJTTB-UHFFFAOYSA-N
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Description

2,4,6,8,10,12-Hexamethylcyclohexasiloxane is a silicon-based compound with the molecular formula C6H24O6Si6. It is a cyclic siloxane with six silicon atoms and six oxygen atoms, each silicon atom being bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12-Hexamethylcyclohexasiloxane typically involves the hydrolysis and condensation of hexamethyldisiloxane (HMDSO) in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with continuous monitoring of reaction parameters to achieve high yields and purity. The process involves the use of specialized equipment to handle the reactive intermediates and ensure safe operation.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8,10,12-Hexamethylcyclohexasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of silanols and siloxanes.

  • Reduction: Production of silanes.

  • Substitution: Generation of halogenated siloxanes.

Scientific Research Applications

2,4,6,8,10,12-Hexamethylcyclohexasiloxane has several applications in scientific research, including:

  • Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

  • Biology: Employed in the study of biomimetic materials and surface modifications.

  • Medicine: Investigated for its potential use in drug delivery systems and medical implants.

  • Industry: Utilized in the production of coatings, sealants, and adhesives due to its unique properties.

Mechanism of Action

The mechanism by which 2,4,6,8,10,12-Hexamethylcyclohexasiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable siloxane bonds, which contribute to its stability and reactivity in various chemical processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.

Comparison with Similar Compounds

  • Octamethylcyclotetrasiloxane (D4)

  • Decamethylcyclopentasiloxane (D5)

  • Hexamethyldisiloxane (HMDSO)

  • Tetramethylcyclotetrasiloxane (D4)

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Properties

CAS No.

6166-87-6

Molecular Formula

C6H18O6Si6

Molecular Weight

354.71 g/mol

InChI

InChI=1S/C6H18O6Si6/c1-13-7-14(2)9-16(4)11-18(6)12-17(5)10-15(3)8-13/h1-6H3

InChI Key

HMNWUEYFORJTTB-UHFFFAOYSA-N

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C)C

Origin of Product

United States

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